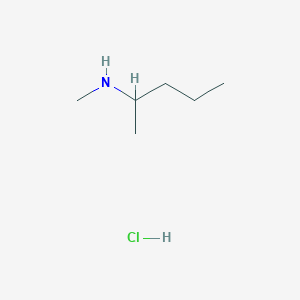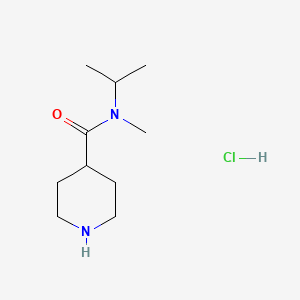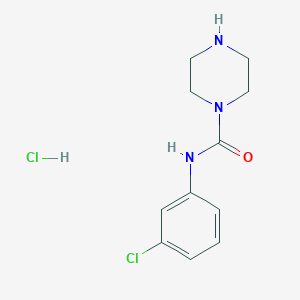![molecular formula C12H16ClNO2 B1416843 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide CAS No. 40023-43-6](/img/structure/B1416843.png)
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide
Overview
Description
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide” is a chemical compound with the CAS Number: 40023-43-6 . It has a molecular weight of 241.72 . The compound is usually in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide . The InChI code for this compound is 1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-6-4-5-7-11(10)16-3/h4-9H,1-3H3,(H,14,15) .
Physical And Chemical Properties Analysis
The compound has a melting point of 110-114 degrees Celsius . It is usually in powder form .
Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of local anesthetics, similar to how prilocaine is derived from related compounds .
Organic Synthesis
In the realm of organic chemistry, this compound can act as a starting reagent for the synthesis of more complex molecules. Its chloro and amide functional groups make it a versatile candidate for nucleophilic substitution reactions, which are fundamental in building larger organic structures .
Material Science
The compound’s properties could be explored in material science for the development of novel materials with specific characteristics. For instance, its incorporation into polymers could potentially alter their physical properties, such as thermal stability or rigidity .
Analytical Chemistry
As a reference standard, “2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide” can be used in analytical chemistry to calibrate instruments or validate methods, ensuring the accuracy and precision of chemical analyses in pharmaceutical applications .
Cancer Research
Compounds with similar structures have been investigated for their potential anticancer properties. This particular compound could be studied for its efficacy in inhibiting cancer cell growth or inducing apoptosis in various cancer cell lines .
Neuroscience Research
Given its structural similarity to compounds that interact with the central nervous system, this compound could be of interest in neuroscience research. It might be used to study neural pathways or develop drugs that target specific neurotransmitter receptors .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-6-4-5-7-11(10)16-3/h4-9H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAEUMLAVILFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)

![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)